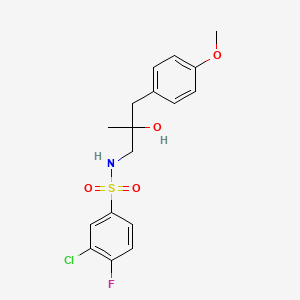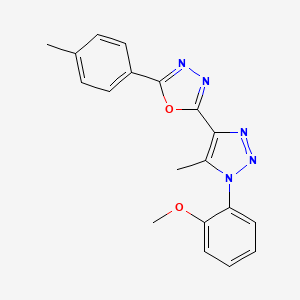![molecular formula C9H11N3O3S2 B3014958 N-[(4-sulfamoylphenyl)carbamothioyl]acetamide CAS No. 610758-41-3](/img/structure/B3014958.png)
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide is a compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is known for its ability to inhibit carbonic anhydrases, which are enzymes that play a crucial role in various physiological processes, including pH regulation and ion transport .
Wirkmechanismus
Target of Action
The primary targets of N-[(4-sulfamoylphenyl)carbamothioyl]acetamide are the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis . These enzymes play a crucial role in catalyzing the interconversion between CO2 and water to bicarbonate and a proton .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . This compound has been shown to display better inhibition against hCA I, hCA II, and hCA VII compared with acetazolamide (AAZ), a control drug .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the carbon dioxide hydration reaction, which is fundamental to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrases, leading to a disruption in the balance of carbon dioxide and bicarbonate in the body . This can have downstream effects on various physiological processes.
Vorbereitungsmethoden
The synthesis of N-[(4-sulfamoylphenyl)carbamothioyl]acetamide involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse N-[(4-sulfamoylphenyl)carbamothioyl]acetamides, which can be further studied for their inhibitory properties against carbonic anhydrases .
Analyse Chemischer Reaktionen
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide can be compared with other sulfonamide-based inhibitors of carbonic anhydrases. Similar compounds include:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor used for similar therapeutic purposes.
Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of glaucoma.
What sets this compound apart is its structural diversity and the ability to inhibit both human and bacterial carbonic anhydrases more effectively than some of the traditional inhibitors .
Eigenschaften
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-6(13)11-9(16)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,1H3,(H2,10,14,15)(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDRMKNHJPYWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)
![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)
![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)
![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3014884.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)

![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)

![1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3014896.png)

